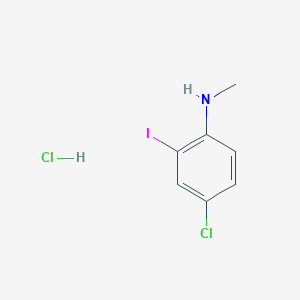
4-chloro-2-iodo-N-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-iodo-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClIN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms, and the amino group is methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-N-methylaniline hydrochloride typically involves a multi-step process:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: The amino group is protected, and the benzene ring is halogenated with chlorine and iodine.
Methylation: The amino group is methylated to form N-methylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones or other oxidized derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-2-iodo-N-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-iodo-N-methylaniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylaniline: Similar structure but lacks the iodine atom.
4-Iodo-2-methylaniline: Similar structure but lacks the chlorine atom.
4-Chloro-N-methylaniline: Similar structure but lacks the iodine atom and is not methylated at the amino group.
Uniqueness
4-Chloro-2-iodo-N-methylaniline hydrochloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties.
Propiedades
Fórmula molecular |
C7H8Cl2IN |
|---|---|
Peso molecular |
303.95 g/mol |
Nombre IUPAC |
4-chloro-2-iodo-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClIN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H |
Clave InChI |
AMRWGZFUALNQCM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)Cl)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13500608.png)
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
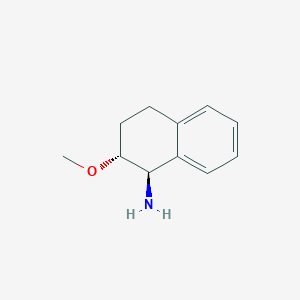

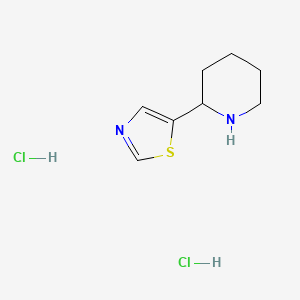
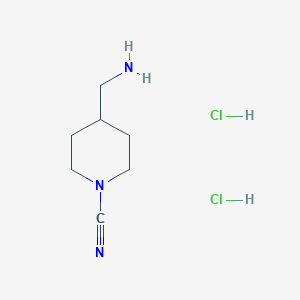
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
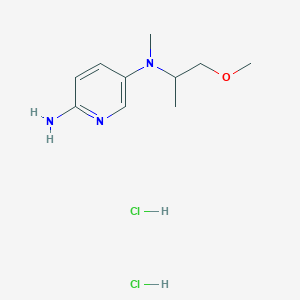

![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)

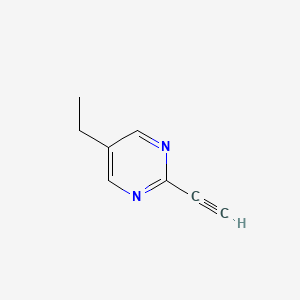
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)
